N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRADMTTIAXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Cyclohexylureido Group Introduction: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylureido group.
Thioacetamide Moiety Addition: Finally, the compound is reacted with chloroacetic acid or its derivatives to introduce the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The urea group can be reduced to form amines.
Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thioacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not well-documented. its structure suggests it could interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazolesulfenamide: Used as a rubber accelerator.
N-cyclohexyl-2-benzothiazol-amine: Known for its industrial applications.
Uniqueness
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring, a cyclohexylureido group, and a thioacetamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Biological Activity
N-cyclohexyl-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological significance of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄OS₂
- Molecular Weight : 302.43 g/mol
The compound features a thiadiazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Ureido Group Introduction : The introduction of the ureido group is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final acetamide structure is formed by reacting the thiadiazole with acetic anhydride or acetic acid derivatives.
Anticancer Activity
Recent studies have shown that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays using MTT demonstrate that related thiadiazole derivatives exhibit IC₅₀ values in the low micromolar range against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. For example, a derivative structurally similar to this compound showed an IC₅₀ of 29 µM against HeLa cells .
Antimicrobial Activity
Thiadiazoles have also been evaluated for their antimicrobial properties:
- Antimicrobial Testing : Compounds similar to this compound have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .
Pharmacological Implications
The biological activities observed in thiadiazole derivatives suggest several pharmacological implications:
- Cancer Therapy : Given their cytotoxic effects on cancer cell lines, these compounds may be explored further as potential anticancer agents.
- Antimicrobial Development : The efficacy against resistant bacterial strains indicates a promising avenue for antibiotic development.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various thiadiazole derivatives, it was found that compounds with higher lipophilicity showed improved interaction with cellular targets. The compound this compound was noted for its enhanced activity due to its structural characteristics .
Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of thiadiazole derivatives against Mycobacterium tuberculosis, demonstrating that modifications to the thiadiazole ring significantly affect antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
